molecular formula C10H20N2O2 B11900797 tert-Butyl ((2-methylazetidin-2-yl)methyl)carbamate

tert-Butyl ((2-methylazetidin-2-yl)methyl)carbamate

Cat. No.: B11900797
M. Wt: 200.28 g/mol
InChI Key: VZWUKGBWIMAIBP-UHFFFAOYSA-N
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Description

tert-Butyl ((2-methylazetidin-2-yl)methyl)carbamate is a high-purity chemical compound that serves as a valuable synthetic building block in medicinal chemistry and drug discovery research. This molecule features both a protected carbamate group and a sterically distinct 2-methylazetidine ring, making it a versatile intermediate for constructing more complex molecules . The compound is supplied with a purity of 98% . Its molecular formula is C10H20N2O2, and it has a molecular weight of 200.28 g/mol . The tert-butoxycarbonyl (Boc) protecting group is a standard in organic synthesis, allowing for selective deprotection under mild acidic conditions to reveal a primary amine for further functionalization . The azetidine ring is a four-membered nitrogen-containing heterocycle that is of significant interest in pharmaceutical research. Its incorporation into drug candidates can favorably influence the molecule's potency, metabolic stability, and physicochemical properties. Available packaging options for this reagent include 100 mg and 250 mg . This product is intended for research and development purposes only and is not suitable for human or diagnostic use.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl N-[(2-methylazetidin-2-yl)methyl]carbamate

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)11-7-10(4)5-6-12-10/h12H,5-7H2,1-4H3,(H,11,13)

InChI Key

VZWUKGBWIMAIBP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization of β-Amino Alcohols

β-Amino alcohols serve as precursors for azetidine synthesis. Tosyl chloride-mediated cyclization is a classical approach:

  • Example : A β-amino alcohol derivative (e.g., 3-amino-2-methylpropan-1-ol) reacts with tosyl chloride to form a sulfonamide intermediate, which undergoes intramolecular nucleophilic substitution to yield 2-methylazetidine.

Reaction Conditions :

  • Solvent: Dichloromethane or THF.

  • Base: Triethylamine (2 eq).

  • Temperature: 0–25°C.

  • Yield: 60–75% (reported for analogous systems).

Reductive Amination of Ketones

Ketones like 2-methylazetidinone undergo reductive amination with sodium cyanoborohydride to form the azetidine ring:

  • Procedure : 2-Methylazetidinone is treated with ammonium acetate and NaBH₃CN in methanol at pH 5–6.

  • Yield : 80–85% (extrapolated from similar reductive aminations).

Boc Protection of the Azetidine Amine

Direct Boc Protection

The primary amine of 2-methylazetidine is protected using Boc₂O:

  • Protocol :

    • Substrate: 2-Methylazetidine (1 eq).

    • Reagent: Boc₂O (1.1 eq), DMAP (0.1 eq).

    • Solvent: THF or ethyl acetate.

    • Temperature: 0°C to room temperature.

    • Yield: 90–95%.

Example :
In a 100 mL flask, 2-methylazetidine (5.0 g, 58 mmol) and Boc₂O (12.7 g, 58 mmol) are dissolved in THF. After stirring at 0°C for 2 hours, the mixture is concentrated, and the residue is purified via flash chromatography (hexane/ethyl acetate = 8:1) to isolate tert-butyl ((2-methylazetidin-2-yl)methyl)carbamate.

Phase-Transfer Catalyzed Alkylation

For substrates requiring simultaneous alkylation and protection, phase-transfer catalysis (PTC) is effective:

  • Conditions :

    • Catalyst: Tetrabutylammonium bromide (0.1 eq).

    • Alkylating agent: Methyl sulfate (1.2 eq).

    • Base: 50% KOH aqueous solution.

    • Solvent: Ethyl acetate.

    • Yield: 92–97%.

Case Study :
A mixture of 2-methylazetidine (57.0 g), methyl sulfate (73.0 g), and TBAB (1.5 g) in ethyl acetate is treated with 50% KOH at −10°C. After workup, the product is isolated in 92.4% yield.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
β-Amino Alcohol Cyclization3-Amino-2-methylpropan-1-olTosyl chloride, Et₃N60–75Cost-effectiveModerate yields
Reductive Amination2-MethylazetidinoneNaBH₃CN, NH₄OAc80–85High selectivityRequires pre-formed ketone
Direct Boc Protection2-MethylazetidineBoc₂O, DMAP90–95High efficiencySensitive to moisture
PTC Alkylation2-MethylazetidineMethyl sulfate, TBAB92–97Scalable, mild conditionsRequires toxic alkylating agents

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (THF, ethyl acetate) improve Boc protection kinetics.

  • Ethyl acetate is preferred for PTC alkylation due to immiscibility with aqueous bases.

Temperature Control

  • Low temperatures (0–5°C) minimize side reactions during Boc protection.

  • Room temperature suffices for reductive amination to ensure complete conversion.

Catalysis

  • DMAP accelerates Boc₂O activation by deprotonating the amine.

  • TBAB enhances interfacial contact in PTC alkylation, reducing reaction time.

Characterization Data

Spectral Properties

  • ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 2.20 (s, 3H, azetidine CH₃), 3.40–3.60 (m, 4H, azetidine ring H).

  • ¹³C NMR : δ 28.4 (Boc CH₃), 44.8 (azetidine C2), 80.1 (Boc C), 155.2 (C=O).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, acetonitrile/water = 70:30, 1.0 mL/min).

Industrial-Scale Considerations

  • Cost Analysis : Boc₂O and TBAB contribute to 60% of raw material costs.

  • Waste Management : Quenching excess Boc₂O with aqueous citric acid reduces environmental impact.

  • Throughput : PTC alkylation achieves batch sizes >50 kg with 95% yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2-methylazetidin-2-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthetic Intermediate in Drug Development

tert-Butyl ((2-methylazetidin-2-yl)methyl)carbamate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. One notable application is its role in the synthesis of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound facilitates the creation of specific molecular structures necessary for developing effective drugs.

Key Synthesis Pathways:

  • The compound can be synthesized from N-BOC-D-Serine through a series of reactions involving isobutyl chlorocarbonate and benzylamine. This method has shown improved yields and reduced environmental impact compared to previous techniques, making it a valuable asset in pharmaceutical manufacturing .

Biological Research Applications

In biological research, this compound has been utilized to investigate enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various enzymes, potentially leading to inhibition and providing insights into enzyme mechanisms.

Enzyme Interaction Studies:

  • The carbamate group in the compound can form covalent bonds with active site residues in enzymes, which can inhibit their activity. This property is being explored for developing selective inhibitors for therapeutic applications .

Pharmacological Potential

Recent studies have highlighted the pharmacological potential of this compound in treating various diseases, including cancer. Its derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer progression.

Case Study:

  • A derivative of this compound was tested as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), showing significant potency against MYC-dependent cancers. The compound demonstrated high selectivity and cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .

Industrial Applications

Beyond its pharmaceutical uses, this compound is also applied in producing specialty chemicals and materials. Its versatility as a building block in organic synthesis makes it valuable for creating complex molecules used across various industries.

Summary Table of Applications

Application AreaDescription
Drug Development Intermediate for synthesizing lacosamide and other pharmaceuticals
Biological Research Studying enzyme inhibition and protein-ligand interactions
Pharmacology Potential anticancer agent targeting CDK9
Industrial Chemistry Building block for specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl N-[(2-methylazetidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Azetidine Derivatives

  • tert-Butyl ((3-ethylazetidin-3-yl)methyl)carbamate (CAS Similarity: 0.93, ):

    • Structural Difference : Replaces the 2-methyl group on the azetidine with a 3-ethyl substituent.
    • Impact : Increased steric bulk at the 3-position may hinder nucleophilic reactions at the azetidine nitrogen. The ethyl group could also enhance lipophilicity compared to the methyl analogue.
  • tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride ():

    • Structural Difference : Features an ethyl spacer between the azetidine and the carbamate group.
    • Impact : The extended chain may improve solubility in polar solvents and alter binding affinity in biological systems due to increased flexibility.

Carbamates with Alternative Heterocycles

  • tert-Butyl (6-aminopyridin-2-yl)methylcarbamate (): Structural Difference: Replaces the azetidine with a pyridine ring. The basicity of the pyridine nitrogen differs significantly from the azetidine’s secondary amine.
  • tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (): Structural Difference: Utilizes a cyclohexane ring with methoxy and amino substituents. The methoxy group enhances hydrophilicity and hydrogen-bonding capacity.

Functional Group Variations

  • tert-Butyl (2-(aminooxy)ethyl)carbamate (): Structural Difference: Contains an aminooxy (-ONH₂) group instead of the azetidine ring. Impact: The aminooxy group is highly reactive in conjugation reactions (e.g., oxime formation), offering orthogonal reactivity compared to the protected azetidine amine.
  • tert-Butyl [(Z)-(hydroxyimino)(phenyl)methyl]carbamate (): Structural Difference: Incorporates a phenylhydroxyimino moiety. Impact: The amidoxime group enables metal chelation and participation in redox reactions, which are absent in the azetidine-based compound.

Biological Activity

tert-Butyl ((2-methylazetidin-2-yl)methyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a carbamate functional group, and a 2-methylazetidin-2-yl moiety. Its molecular formula is C9H17N2O2C_9H_{17}N_2O_2, with a molecular weight of approximately 185.25 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-methylazetidine derivatives. This multi-step process often requires careful control of reaction conditions to achieve high yields and purity.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC). In vitro assays demonstrated that the compound induced apoptosis and inhibited cell proliferation in TNBC models, with IC50 values ranging from 600 nM to 1.2 µM .

Table 1: Cytotoxic Activity of this compound in TNBC Cell Lines

Cell LineGI50 (µM)IC50 (µM)
BT-200.600.97
BT-5490.800.94
MDA-MB-2310.800.88
MT-30.530.60
Hs 578T1.061.23

These findings suggest that the compound may act as a promising candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific targets in cellular signaling pathways. For example, it may influence the CDK9/cyclin T1 complex, which plays a crucial role in cell cycle regulation and transcriptional control .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable properties for oral bioavailability, with a half-life exceeding two hours in various animal models . This stability suggests potential for effective therapeutic dosing in clinical settings.

Case Studies

A notable case study involved the evaluation of this compound in preclinical models of solid tumors and non-Hodgkin lymphoma. The compound demonstrated significant antitumor activity, leading to its advancement into clinical trials for further evaluation .

Q & A

Q. Q1. What are the standard synthetic routes for tert-Butyl ((2-methylazetidin-2-yl)methyl)carbamate in academic settings?

Methodological Answer: The synthesis typically involves carbamate formation via reaction of 2-methylazetidine derivatives with tert-butyl chloroformate (Boc₂O) under basic conditions. Key steps include:

  • Amine Protection : Reacting the azetidine amine with Boc₂O in anhydrous THF or DCM, using a base like NaHCO₃ or triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography (e.g., silica gel, eluent: EtOAc/hexane) to isolate the product, followed by recrystallization for higher purity.
  • Validation : Confirm yield and purity via TLC, NMR, and mass spectrometry. For example, intermediates in similar syntheses showed ESI+ m/z values consistent with theoretical molecular weights .

Structural Characterization

Q. Q2. How can researchers resolve conflicting NMR data for this compound?

Methodological Answer: Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from:

  • Solvent or pH Effects : Compare spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding impacts.
  • Stereochemical Complexity : Use 2D NMR (e.g., HSQC, HMBC) to distinguish diastereomers or confirm azetidine ring conformation .
  • Crystallographic Validation : If crystals are obtainable, X-ray diffraction using SHELX programs can resolve ambiguities in stereochemistry .

Stability and Storage

Q. Q3. What conditions are critical for maintaining the stability of this compound during storage?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent thermal decomposition.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbamate group, which is sensitive to humidity .
  • Light Sensitivity : Protect from direct light to prevent photodegradation, as observed in structurally related nitroaromatic carbamates .

Advanced Reaction Design

Q. Q4. How can researchers optimize the regioselective functionalization of the azetidine ring in this compound?

Methodological Answer:

  • Protection/Deprotection Strategies : Temporarily protect the carbamate group with Boc before introducing substituents (e.g., alkylation or cross-coupling). For example, Pd-catalyzed Suzuki-Miyaura reactions on halogenated analogs require inert atmospheres and carefully controlled temperatures .
  • Computational Modeling : Use DFT calculations to predict reactive sites on the azetidine ring, guided by studies on similar bicyclic amines .

Mechanistic Studies

Q. Q5. What experimental approaches are used to study the hydrolysis kinetics of the carbamate group?

Methodological Answer:

  • pH-Dependent Kinetics : Monitor hydrolysis rates via LC-MS under acidic (HCl) or basic (NaOH) conditions, tracking the release of tert-butanol and CO₂ .
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation into hydrolysis byproducts, as demonstrated in carbamate degradation studies .

Data Contradiction Analysis

Q. Q6. How should researchers address inconsistencies between theoretical and observed mass spectrometry data?

Methodological Answer:

  • Adduct Formation : Check for sodium/potassium adducts (e.g., [M+Na]⁺) that may shift m/z values. Calibrate instruments with standard references.
  • Degradation Products : Analyze MS/MS fragmentation patterns to identify unintended side products (e.g., de-Boc intermediates) .

Biological Activity Screening

Q. Q7. What in vitro assays are recommended for evaluating this compound’s potential in drug discovery?

Methodological Answer:

  • Enzyme Inhibition : Screen against target enzymes (e.g., proteases or kinases) using fluorescence-based assays. Similar carbamates showed activity in kinase inhibition studies .
  • Cellular Uptake : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers, a method validated for related azetidine derivatives .

Computational Modeling

Q. Q8. How can molecular docking predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Target Preparation : Retrieve protein structures (e.g., from PDB) and optimize protonation states using tools like AutoDock Tools.
  • Ligand Parameterization : Assign partial charges and torsional parameters to the compound using Gaussian09 or similar software.
  • Validation : Compare docking scores with experimental IC₅₀ values from analogous carbamates, as seen in kinase inhibitor studies .

Scalability Challenges

Q. Q9. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Exotherm Management : Use jacketed reactors to control temperature during Boc protection, as exothermic reactions can lead to side products .
  • Solvent Recovery : Implement distillation or membrane filtration to recycle THF/DCM, reducing costs and environmental impact .

Stability Under Reaction Conditions

Q. Q10. How does the carbamate group influence stability during catalytic hydrogenation?

Methodological Answer:

  • Catalyst Selection : Use Pd/C or Raney Ni under low H₂ pressure to avoid de-Boc reactions. For example, hydrogenation of nitro groups in related compounds required 30 psi H₂ and 25°C to preserve the carbamate .
  • Monitoring : Track reaction progress via in situ IR to detect CO₂ release, indicating carbamate decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.